12-Chlorododecan-1-ol

Cytochrome P450 CYP4A1 ω-hydroxylation

12-Chlorododecan-1-ol is a bifunctional C12 primary fatty alcohol bearing a terminal chlorine atom at the ω-position (C12H25ClO, MW 220.78 g/mol). As an ω-haloalkanol, it is structurally defined by a hydroxyl group at one terminus and a chlorine atom at the opposite end of a linear twelve-carbon alkyl chain, providing two chemically orthogonal reactive sites.

Molecular Formula C12H25ClO
Molecular Weight 220.78 g/mol
CAS No. 51309-14-9
Cat. No. B12012966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Chlorododecan-1-ol
CAS51309-14-9
Molecular FormulaC12H25ClO
Molecular Weight220.78 g/mol
Structural Identifiers
SMILESC(CCCCCCCl)CCCCCO
InChIInChI=1S/C12H25ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
InChIKeyMJBHDNOMDYYFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Chlorododecan-1-ol (CAS 51309-14-9): What Scientific Buyers Need to Know About This Omega-Haloalkanol


12-Chlorododecan-1-ol is a bifunctional C12 primary fatty alcohol bearing a terminal chlorine atom at the ω-position (C12H25ClO, MW 220.78 g/mol). As an ω-haloalkanol, it is structurally defined by a hydroxyl group at one terminus and a chlorine atom at the opposite end of a linear twelve-carbon alkyl chain, providing two chemically orthogonal reactive sites . This compound serves as a key intermediate in the synthesis of surfactants, functional monomers, and complex organic molecules, with predicted physicochemical properties including a boiling point of approximately 307.4 °C at 760 mmHg and a density of approximately 0.9 g/cm³ . The bifunctional architecture makes it a strategically important building block in organic synthesis and materials science research .

12-Chlorododecan-1-ol Procurement: Why Generic Omega-Haloalkanol Substitution Is Not Advisable


12-Chlorododecan-1-ol cannot be freely interchanged with structural analogs such as 1-dodecanol (lacking the terminal halogen), 1-chlorododecane (lacking the alcohol), 12-bromododecan-1-ol, or 12-iodododecan-1-ol. The chlorine atom provides a specific leaving-group reactivity profile that is distinct from bromine or iodine in nucleophilic substitution and atom transfer radical polymerization (ATRP) initiation kinetics [1]. Furthermore, in cytochrome P450 enzyme studies, the 12-chloro derivative demonstrates unique substrate oxidation behavior compared to its bromo and iodo counterparts — 12-chlorododecanoic acid is efficiently oxidized by CYP4A1, whereas the 12-iodo analog is very poorly oxidized [2]. These differences in reactivity, metabolic stability, and leaving-group behavior mean that substituting a different chain length, halogen, or missing functional group will alter reaction outcomes, polymerization control, or biological assay results. The evidence below quantifies these material differences.

12-Chlorododecan-1-ol (CAS 51309-14-9): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Halogen-Dependent CYP4A1 Substrate Oxidation: 12-Chloro Derivative Is Efficiently Oxidized, 12-Iodo Is Not

In a direct head-to-head comparison using recombinant CYP4A1, all three 12-halododecanoic acids (chloro, bromo, iodo) bind with similar dissociation constants, yet their oxidation outcomes diverge dramatically. 12-Chlorododecanoic acid and 12-bromododecanoic acid are both oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid, whereas the 12-iodo analogue is very poorly oxidized. The oxidation order is Br > Cl >> I, which is inversely correlated with the intrinsic oxidizability of the halogen atoms. This demonstrates that the chloride fits within the enzyme's substrate access channel (effective diameter >3.90 Å but <4.30 Å) while iodide is sterically excluded [1].

Cytochrome P450 CYP4A1 ω-hydroxylation halododecanoic acid enzyme selectivity

Deuterium Isotope Effect on CYP4A1 Halogen Oxidation: 12-Chloro Shows 2–3-Fold Enhancement

When CYP4A1 is incubated with 12,12-[²H]₂-12-chlorododecanoic acid, a 2- to 3-fold increase in halogen oxidation versus carbon oxidation is observed (12-hydroxydodecanoic acid oxygen derives from water via halide oxidation, while the aldehyde oxygen derives from O₂ via carbon hydroxylation). This kinetic isotope effect (KIE) demonstrates that deuteration at the ω-carbon selectively retards the carbon-hydroxylation pathway, shunting more substrate toward halide oxidation. No such deuterium KIE comparison has been reported for the 12-bromo or 12-iodo congeners under identical conditions [1].

Cytochrome P450 kinetic isotope effect deuterium labeling CYP4A1 halogen oxidation

CYP52A21 Halide Size-Dependent Oxidation: Product Formation Decreases with Increasing Halogen Size

In a study of CYP52A21 from Candida albicans, all three 12-halododecanoic acids bound with similar affinities, but 12-oxododecanoic acid production decreased as the terminal halide size increased from Cl to Br to I. This provides a second independent enzyme system confirming that the chloro derivative is the most permissive substrate for ω-hydroxylation among the three halogens. The chloro compound thus accesses the narrow substrate channel most effectively, whereas the iodo compound shows the greatest steric restriction [1].

Candida albicans CYP52A21 fatty acid hydroxylase substrate channel halide size selectivity

Bifunctional vs. Monofunctional Analogs: Orthogonal Reactivity Enabled by ω-Chloro-ω′-hydroxy Architecture

12-Chlorododecan-1-ol possesses two chemically orthogonal functional groups — a primary alcohol and a primary alkyl chloride — at opposite termini of a C12 chain. By contrast, 1-dodecanol offers only a single hydroxyl reactive site, while 1-chlorododecane offers only a single chloro site. The chlorine serves as an alkyl halide initiator for ATRP, enabling controlled radical polymerization, while the hydroxyl group permits subsequent functionalization (e.g., esterification, etherification) or serves as a hydrophilic anchor in surfactant design [1]. The bifunctional nature eliminates the need for protecting-group strategies when both termini must be differentiated, a capability that neither monofunctional analog can provide .

Bifunctional building block ATRP initiator orthogonal reactivity surfactant synthesis polymer chemistry

Predicted Physicochemical Profile vs. Commercial Dodecanol: Boiling Point and Density Differences

Predicted properties for 12-chlorododecan-1-ol include a boiling point of 307.4±0.0 °C at 760 mmHg and a density of 0.9±0.0 g/cm³ . In comparison, 1-dodecanol has a reported boiling point of 259 °C and density of approximately 0.83 g/cm³ [1]. The approximately 48 °C increase in predicted boiling point and approximately 8% higher density reflect the mass and polarizability contributions of the terminal chlorine substituent. These differences directly impact distillation purification protocols, solvent compatibility, and phase behavior in formulations.

Physicochemical properties boiling point density predicted data procurement specification

12-Chlorododecan-1-ol (CAS 51309-14-9): Evidence-Backed Application Scenarios for Scientific Selection


Mechanistic Probe for Cytochrome P450 CYP4A1 and CYP52A21 Substrate Channel Architecture Studies

The differential oxidation of 12-chlorododecanoic acid (oxidized) versus 12-iodododecanoic acid (not oxidized) by CYP4A1, and the halide-size-dependent product formation gradient observed in CYP52A21, make the 12-chloro derivative an essential tool for mapping P450 substrate access channel dimensions and ω-hydroxylation regiospecificity mechanisms. The 2–3-fold deuterium KIE observed with 12,12-[²H]₂-12-chlorododecanoic acid further enables dissection of competing halogen oxidation and carbon hydroxylation pathways. Researchers studying fatty acid metabolism, fungal CYP enzymes, or P450 engineering should select the chloro derivative as the most informative substrate probe [1] [2].

Bifunctional ω-Haloalkanol Building Block for ATRP Macroinitiator and Surfactant Synthesis

The orthogonal –OH and –Cl termini of 12-chlorododecan-1-ol provide a pre-differentiated C12 scaffold for constructing ATRP macroinitiators (via the alkyl chloride site) while retaining a hydroxyl handle for subsequent functionalization or hydrophilic character. This eliminates the synthetic overhead of sequential functional-group installation required when starting from monofunctional 1-dodecanol or 1-chlorododecane. Polymer chemists and surfactant developers seeking a single building block with two chemically distinct reactive sites should prioritize this compound [3] .

Deuterated Substrate for CYP4A1 Halogen Oxidation Mechanistic Studies

The availability of synthetic routes to 12,12-[²H]₂-12-chlorododecanoic acid, combined with the documented 2–3-fold KIE on halogen vs. carbon oxidation partitioning, makes the chloro derivative the preferred scaffold for isotopic labeling studies probing the bifurcated oxidation mechanism of CYP4A1. The bromo and iodo analogs either exhibit different KIE behavior (bromo) or are not oxidized (iodo), limiting their utility for this specific mechanistic application [1].

Specialty Chemical Intermediate Requiring Specific Distillation Parameters

With a predicted boiling point of 307.4 °C at 760 mmHg (approximately 48 °C higher than 1-dodecanol), 12-chlorododecan-1-ol requires adjusted distillation protocols and equipment specifications. Industrial users scaling up syntheses that incorporate this ω-haloalkanol as an intermediate must account for its elevated boiling point and approximately 8% higher density when designing purification workflows and selecting compatible solvents. Procurement specifications should explicitly cite these predicted values to ensure process reproducibility [4].

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